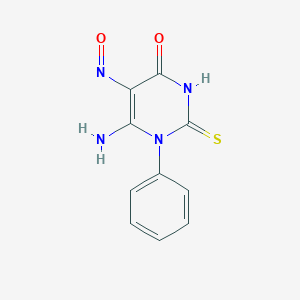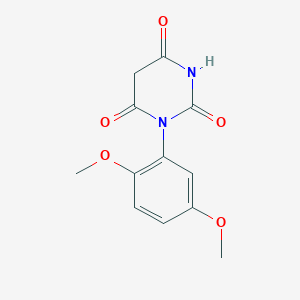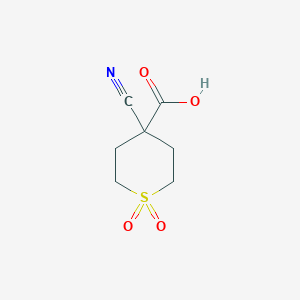
4-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a derivative of benzamide with potential biological applications. Although the specific compound is not directly synthesized or evaluated in the provided papers, related compounds with similar structural motifs have been synthesized and studied for their anti-inflammatory, anti-cancer, and enzyme inhibition properties. These studies provide insights into the chemical behavior and potential applications of structurally related compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with fair to good yields. For instance, substituted benzamide/benzene sulfonamides with an oxadiazolyl moiety were synthesized via sodium borohydride reduction of corresponding substituted N-(benzoylimino) pyridinium ylides in ethanol . Another synthesis route for N-aryl and N,N-diethyl benzoxadiazocine derivatives involved the reaction of 3-oxobutanamides with salicylaldehyde and N-phenylthiourea in the presence of sodium hydrogen sulfate as a catalyst . These methods suggest that the synthesis of this compound could potentially be achieved through similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography and theoretical studies. For example, the crystallographic analysis of a heterocyclic amide revealed intermolecular interactions and energy frameworks that are influenced by different molecular conformations . These findings are crucial for understanding the molecular structure of similar compounds, which could be extrapolated to the compound of interest.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include reductions, condensations, and rearrangements. A notable reaction is the microwave-assisted Fries rearrangement, which was performed under catalyst- and solvent-free conditions to synthesize a fluorinated benzamide derivative . This indicates that the compound of interest might also undergo similar chemical transformations, which could be useful in modifying its structure for specific applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds have been characterized. These compounds typically exhibit solid-state properties and may possess biological activity, as evidenced by their evaluation against various enzymes . The physical properties such as solubility, melting point, and stability can be inferred based on the known properties of similar benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Biological Activity
The synthesis and characterization of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, including structures closely related to 4-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, have been detailed. These compounds have been examined for their crystal structures using X-ray diffraction and Hirshfeld surface analysis. Their biological activities, particularly antioxidant and antibacterial properties, were evaluated, showing potential in medicinal applications (Subbulakshmi N. Karanth et al., 2019).
Anticancer Evaluation
A series of derivatives related to this compound were designed, synthesized, and evaluated for their anticancer activity. These compounds demonstrated moderate to excellent anticancer activities across various cancer cell lines, including breast, lung, colon, and ovarian cancers. The study highlights the potential of such derivatives in the development of new anticancer agents (B. Ravinaik et al., 2021).
Anti-Inflammatory and Anti-Cancer Agents
Another research focused on the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides. These compounds were evaluated for their anti-inflammatory and anti-cancer properties, showcasing the versatility of 1,3,4-oxadiazole derivatives in therapeutic applications (Madhavi Gangapuram & K. Redda, 2009).
Corrosion Inhibition Properties
The corrosion inhibition efficacy of benzimidazole derivatives bearing 1,3,4-oxadiazole rings towards mild steel in acidic environments was assessed. These studies provide insights into the potential application of such compounds in protecting industrial materials against corrosion, demonstrating a practical application beyond pharmacology (P. Ammal et al., 2018).
Antimicrobial and Antitubercular Activities
Further investigations have synthesized and screened new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for their antimicrobial and antitubercular activities. These studies underscore the importance of 1,3,4-oxadiazole derivatives in developing new treatments for infectious diseases, including tuberculosis (N. Nayak et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of the compound 4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is Decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1) . DprE1 is an enzyme involved in the biosynthesis of arabinans in the mycobacterial cell wall .
Mode of Action
The compound interacts with DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to changes in the mycobacterial cell wall biosynthesis .
Biochemical Pathways
The inhibition of DprE1 affects the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex biosynthesis pathway . This complex is a key component of the mycobacterial cell wall. The disruption of this pathway leads to downstream effects such as compromised cell wall integrity and potentially cell death .
Result of Action
The result of the compound’s action is the inhibition of the growth of mycobacteria, including drug-resistant strains . It has shown promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates . It also showed cidality against Mycobacterium tuberculosis (Mtb) growing in host macrophages .
Eigenschaften
IUPAC Name |
4-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-22-13-9-7-11(8-10-13)14(20)17-16-19-18-15(21-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPHNDZFEGDLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)

![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)
![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)
![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B3012135.png)

![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B3012138.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3012139.png)

